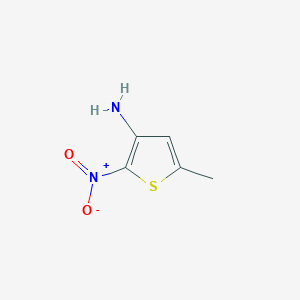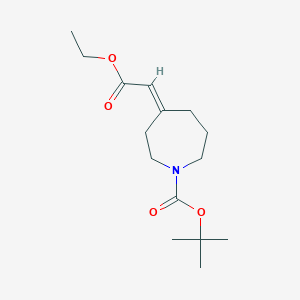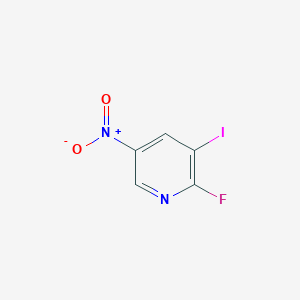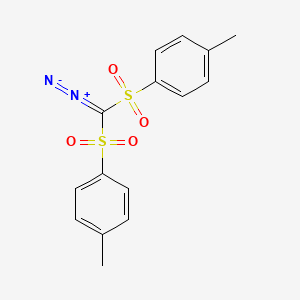![molecular formula C30H44O4 B12325170 16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. This compound is characterized by its intricate pentacyclic structure and multiple functional groups, including hydroxyl and ketone groups.
Méthodes De Préparation
The synthesis of 16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione involves several steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used include strong acids or bases to facilitate the cyclization.
Introduction of Functional Groups: Hydroxyl and ketone groups are introduced through oxidation and reduction reactions. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Industrial Production: Industrial production methods may involve the use of biocatalysts or microbial fermentation to produce the compound in larger quantities. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common nucleophiles include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield a secondary alcohol.
Applications De Recherche Scientifique
16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of triterpenoids. Researchers investigate its chemical behavior under various conditions to understand the properties of similar compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is used in cell culture and animal studies to evaluate its effects on biological systems.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for drug development. Researchers aim to develop derivatives with enhanced efficacy and reduced toxicity.
Industry: In the industrial sector, the compound is used in the synthesis of other complex organic molecules. It serves as a building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Pathways: The compound may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response. By inhibiting this pathway, the compound may exert anti-inflammatory effects.
Effects: The overall effects of the compound depend on its specific interactions with molecular targets and pathways. These effects may include reduced inflammation, decreased oxidative stress, and inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione can be compared with other similar triterpenoid compounds:
Similar Compounds: Other triterpenoids with similar structures include betulinic acid, ursolic acid, and oleanolic acid. These compounds also possess pentacyclic structures and exhibit various biological activities.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological properties.
Comparison: Compared to betulinic acid, ursolic acid, and oleanolic acid, this compound may exhibit different levels of potency and selectivity in its biological activities. Researchers study these differences to identify the most promising compounds for therapeutic development.
Propriétés
Formule moléculaire |
C30H44O4 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione |
InChI |
InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3 |
Clé InChI |
OWDAIHNVLSQWBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)
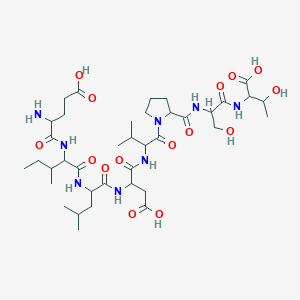

![19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
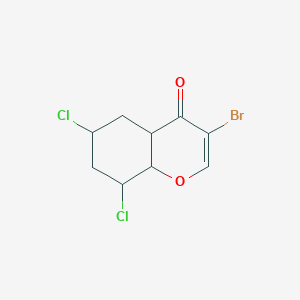
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)

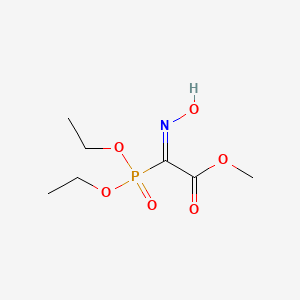
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
